lariciresinol 4-O-glucoside
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Overview
Description
The compound lariciresinol 4-O-glucoside is a complex organic molecule with multiple hydroxyl and methoxy groups. This compound is structurally related to natural products found in various plants and has significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methanol and hydroxylating agents.
Coupling reactions: The final structure is assembled through coupling reactions, such as the use of glycosyl donors and acceptors under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or further reduce the oxane ring.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.
Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Signal transduction: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
- lariciresinol 4-O-glucoside
- This compound
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and functional diversity make it a valuable molecule for various applications.
Properties
CAS No. |
143663-00-7 |
---|---|
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
GAYKAIAESJROGN-SAOYRWCPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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